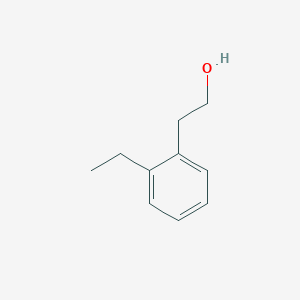
2-(2-乙基苯基)乙醇
描述
“2-(2-Ethylphenyl)ethanol” is an organic compound with the linear formula C10H14O . It has a molecular weight of 150.222 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethylphenyl)ethanol” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethylphenyl)ethanol” include a molecular weight of 150.2176 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.
科学研究应用
受体分化: 苯乙醇衍生物的结构修饰,包括与 2-(2-乙基苯基)乙醇类似的化合物,可以影响拟交感神经活性。这表明它们在分化受体类型(例如各种组织中的 β-1 和 β-2 受体)方面具有潜力 (Lands, Ludueña, & Buzzo, 1967).
从水溶液中萃取: 对与 2-(2-乙基苯基)乙醇结构相关的酚类醇从水溶液中萃取的研究,使用乳液液膜,对环境管理具有影响,特别是在处理橄榄磨坊废水等废弃物方面 (Reis, Freitas, Ferreira, & Carvalho, 2006).
对中枢神经元的影响: 对乙醇(一种相关化合物)的研究调查了其对中枢神经元的影响。这些发现对于了解酒精和相关化合物的神经生物学影响至关重要 (Wayner, Ono, & Nolley, 1975).
化学合成: 在 4-羟基喹啉的合成中使用超临界乙醇,其中 2-(2-乙基苯基)乙醇可能在类似过程中发挥作用,突出了其在制药和颜料工业中的潜在应用 (Takebayashi, Furuya, & Yoda, 2016).
乙醇浓度控制: 开发用于控制乙醇浓度的装置,其中可能包括 2-(2-乙基苯基)乙醇等化合物,这对医疗和工业应用具有重要意义 (Rivai, Suwito, Chondro, & Ruan, 2015).
化学过程中的可持续性: 从乙醇催化生产高级醇,其中 2-(2-乙基苯基)乙醇可能是一个目标分子,已经对其可持续性指标进行了研究。这项研究对于环保化学过程非常重要 (Patel, Telalović, Bitter, Worrell, & Patel, 2015).
电化学还原研究: 研究乙醛在铜上结构敏感的电还原为乙醇,提供了可能适用于 2-(2-乙基苯基)乙醇等相关化合物的电化学行为的见解 (Ledezma-Yanez, Gallent, Koper, & Calle‐Vallejo, 2016).
生物活性物质的控释: 开发含有 β-环糊精包合物用于生物活性物质控释的壳聚糖薄膜,包括 2-苯基乙醇等化合物,表明在制药和化妆品中具有潜在应用 (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
属性
IUPAC Name |
2-(2-ethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHLQVUUXLKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




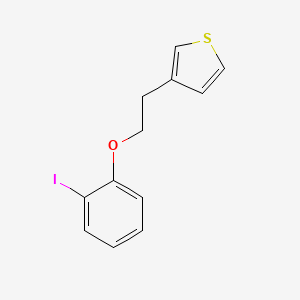
![N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894170.png)

![2-[3-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B7894193.png)
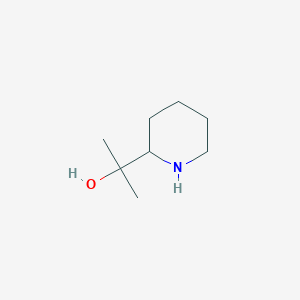
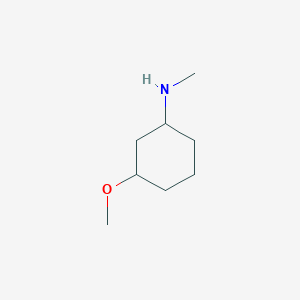

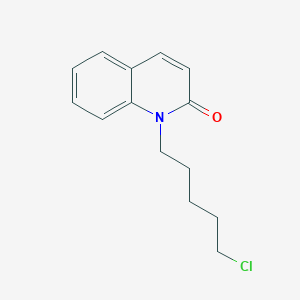
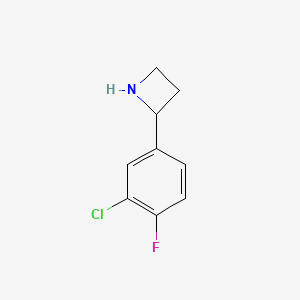
amino}cyclohexane-1-carboxylic acid](/img/structure/B7894248.png)
![(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B7894256.png)